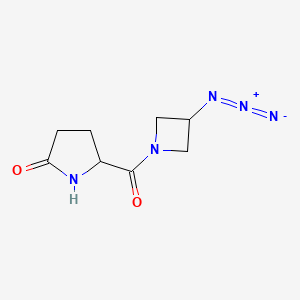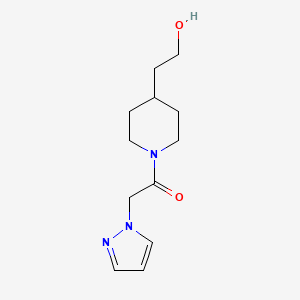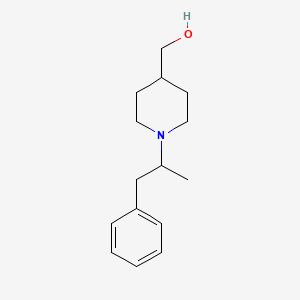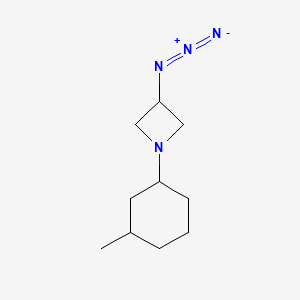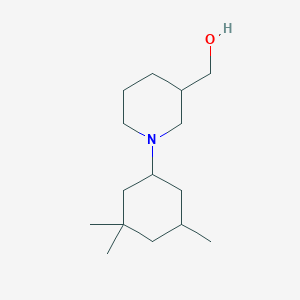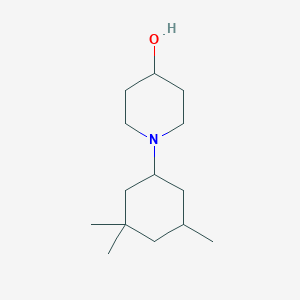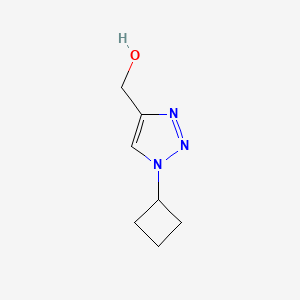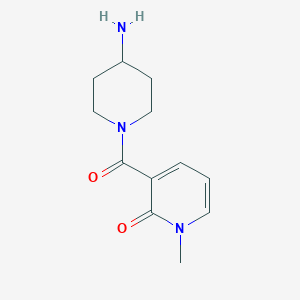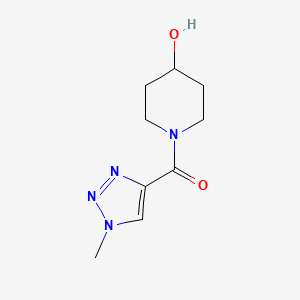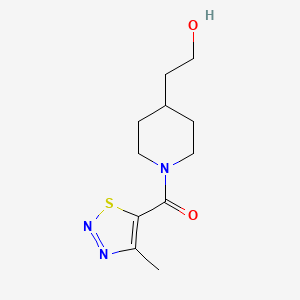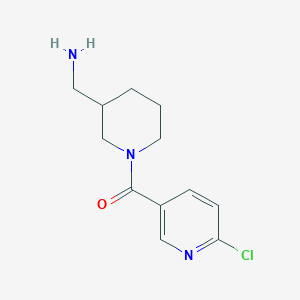
(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone
説明
This compound belongs to the class of organic compounds known as phenylpiperidines . It has a molecular formula of C12H16ClN3O.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine bound to a phenyl group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.科学的研究の応用
Antimicrobial Activity
The compound has been utilized in the synthesis of pyridine derivatives showing antimicrobial activity. For instance, 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare pyridine-3-carboxylic acids, which exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of various novel chemical entities. For example, it was used in synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, which showed reasonable overall yield, indicating its utility in organic synthesis (Zheng Rui, 2010).
CB2 Receptor Agonist Synthesis
It's also used in synthesizing selective CB2 receptor agonists. A synthetic approach led to a compound with 97.4% ee and 3.4% total yield, indicating its potential in in vivo studies and optimization of CB2 receptor agonists (Luo & Naguib, 2012).
Pharmaceutical Research
In pharmaceutical research, this compound has been a part of the discovery of potent antagonists for G protein-coupled receptors, indicating its potential in the development of new therapeutic agents (Romero et al., 2012).
Development of Pain Treatment
It has been identified as a part of novel series of derivatives acting as selective antagonists for specific channels and showing an analgesic effect in pain models (Tsuno et al., 2017).
Structural and Molecular Studies
The compound has been used in structural and molecular studies, such as the analysis of crystal and molecular structures, providing insights into its physical and chemical properties (Lakshminarayana et al., 2009).
Anticancer Research
Its derivatives have been synthesized and evaluated for antileukemic activity, indicating its potential utility in cancer research (Vinaya et al., 2011).
Other Applications
The compound has found applications in various other fields like the extraction of UraniumVI and ThoriumIV from nitric acid, showing its versatility in different scientific domains (Lu Wei-dong, 2002).
特性
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-4-3-10(7-15-11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYGYWKALAEELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



